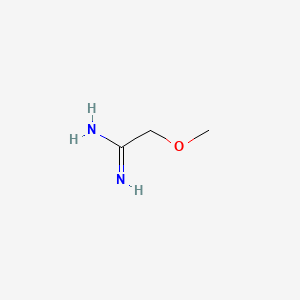
2-Methoxyethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 2',4'-constrained 2'O-methoxyethyl (cMOE) and 2',4'-constrained 2'O-ethyl (cEt) nucleic acid analogues has been explored to improve the potency and therapeutic index of antisense oligonucleotides. The synthesis process begins with commercially available diacetone allofuranose and involves a 2-naphthylmethyl protecting group, which provides crystalline intermediates that can be deprotected under mild conditions. A key step in the synthesis is the crystallinity of a mono-TBDPS-protected diol intermediate. For the cEt nucleosides, the introduction of the methyl group is achieved stereoselectively, and the ring closure of the 2'-hydroxyl group onto a secondary mesylate leaving group occurs with clean inversion of stereochemistry under mild conditions. The synthesis of all four nucleobase-modified phosphoramidites for the S-cEt modification has been accomplished on a multigram scale .
Molecular Structure Analysis
The biophysical evaluation of oligonucleotides containing cMOE and cEt modifications indicates that these nucleoside modifications possess hybridization and mismatch discrimination attributes similar to those of locked nucleic acid (LNA). This suggests that the molecular structure of these analogues allows for strong binding to their complementary RNA or DNA strands, which is crucial for the efficacy of antisense oligonucleotides. Additionally, these modifications confer a greatly improved resistance to exonuclease digestion, which is beneficial for their stability and longevity in therapeutic applications .
Chemical Reactions Analysis
The metabolism of 2-methoxyethanol (2-ME) involves several chemical reactions, including oxidation to 2-methoxyacetic acid (2-MAA), which is necessary for the solvent's developmental and testicular toxicity effects. The urinary metabolites of 2-ME have been characterized using 13C NMR spectroscopy, revealing pathways that include transformation via ethylene glycol, conjugation with glucuronide or sulfate, and further conversion of 2-MAA to glycine and glucuronide conjugates. Additionally, metabolites derived from the incorporation of 2-methoxyacetyl CoA derivatives into intermediary metabolism have been identified. These findings provide insight into the chemical reactions and pathways involved in the metabolism of 2-ME and its toxic effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of the cMOE and cEt nucleic acid analogues are inferred from their biophysical evaluation. The modifications are designed to enhance the physical properties of antisense oligonucleotides, such as binding affinity and specificity, while also improving chemical stability against enzymatic degradation. The use of 13C NMR spectroscopy to characterize the metabolites of 2-ME demonstrates the utility of this technique in elucidating the physical and chemical properties of small molecules and their metabolites in biological systems. The identification of various metabolites and their structures provides valuable information on the physical and chemical behavior of 2-ME in vivo .
Scientific Research Applications
Anti-tumor and Antiangiogenic Properties
- Anti-Tumor Activities : 2-Methoxyestradiol (2-ME), a structurally related compound, exhibits significant anti-tumor activities. It has been shown to have inhibitory effects on various tumor cells without significant affinity to estrogen receptors, suggesting its potential as a promising candidate for tumor treatment (L. Ying, 2011).
- Antiangiogenic and Antitumor Effects : Further studies indicate that 2-Methoxyestradiol (2ME2) possesses both antiangiogenic and antitumor activities. Its ability to target tumor cells and neovasculature in preclinical models highlights its utility in treating multiple myeloma, sarcoma, and other solid tumors. The mechanisms of action include inhibition of hypoxia-inducible factor 1α, c-Jun NH2-terminal kinase signaling, and the generation of reactive oxygen species, leading to apoptosis through both intrinsic and extrinsic pathways (S. Mooberry, 2003).
- Estrogen Metabolite Inhibitory Role : 2-Methoxyestradiol, as an estrogen metabolite, also exhibits antiangiogenic and antitumorigenic effects, suggesting a protective effect against estrogen-induced cancers. The unique effects of 2-Methoxyestradiol may be mediated through specific intracellular effectors or receptors refractory to estradiol, necessitating further research to explore its full therapeutic potential (B. Zhu & A. Conney, 1998).
Antimicrobial Applications
- Benzofuran Derivatives as Antimicrobial Agents : Although not directly related to 2-Methoxyethanimidamide, research on benzofuran derivatives has shown promising antimicrobial properties. Benzofuran, a structural motif found in many natural and synthetic compounds, including some related to 2-Methoxyethanimidamide, is recognized for its wide range of biological and pharmacological applications. This scaffold has emerged as a pharmacophore for designing antimicrobial agents active against various clinically significant targets. Compounds like psoralen and its derivatives have found use in treating skin diseases, showcasing the potential of benzofuran and its derivatives in antimicrobial therapy (Asha Hiremathad et al., 2015).
properties
IUPAC Name |
2-methoxyethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-6-2-3(4)5/h2H2,1H3,(H3,4,5) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSFMNAYWPDMBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402372 |
Source


|
| Record name | 2-methoxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethanimidamide | |
CAS RN |
3122-73-4 |
Source


|
| Record name | 2-methoxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

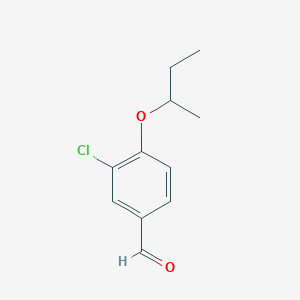
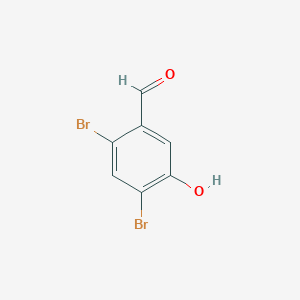
![1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B1308523.png)
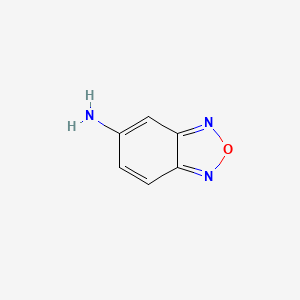
![N-[1-Dimethylaminomethylidene]benzamide](/img/structure/B1308529.png)
![(Z)-3-(3,5-dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308532.png)
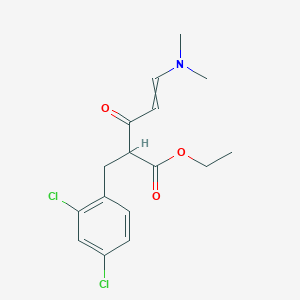
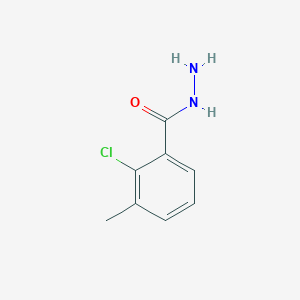
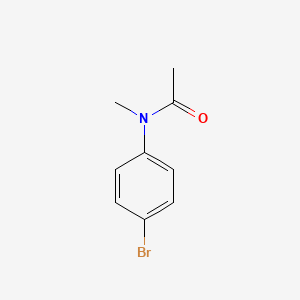
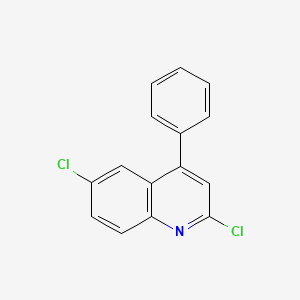
![2-[3-(2-ethoxyphenyl)prop-2-enoylamino]acetic Acid](/img/structure/B1308552.png)
![7-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1308554.png)
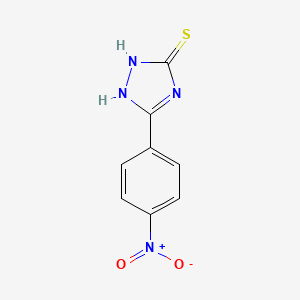
![(E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B1308556.png)